molecular formula C26H24N4O3 B12015517 N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 634896-97-2

N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12015517
CAS No.: 634896-97-2
M. Wt: 440.5 g/mol
InChI Key: OUVKXOHGEVTBHW-JVWAILMASA-N
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Description

N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide (CAS 634896-97-2) is a pyrazole-based carbohydrazide derivative supplied with a guaranteed purity of 95% or higher and is intended for research applications only . This compound belongs to a class of molecules that integrate both pyrazole and hydrazone functional groups, which are subjects of significant interest in various scientific fields due to their diverse pharmacological potential . Pyrazole-carbohydrazide derivatives are frequently investigated for their biological activities, which can include anticancer and antimicrobial properties, as suggested by studies on structurally similar compounds . The molecular structure of this compound is characterized by a central pyrazole ring substituted with a 4-((4-methylbenzyl)oxy)phenyl group at the 5-position and an (E)-configured 3-methoxybenzylidene hydrazone moiety at the N'-position . Researchers utilize such compounds in activities like molecular docking studies to predict interactions with target proteins, spectroscopic analysis, and comprehensive characterization using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction to establish structure-activity relationships . This chemical is offered exclusively for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

634896-97-2

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O3/c1-18-6-8-19(9-7-18)17-33-22-12-10-21(11-13-22)24-15-25(29-28-24)26(31)30-27-16-20-4-3-5-23(14-20)32-2/h3-16H,17H2,1-2H3,(H,28,29)(H,30,31)/b27-16+

InChI Key

OUVKXOHGEVTBHW-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diethyl Oxalate with Substituted Acetophenone

A Claisen-Schmidt condensation between diethyl oxalate and 4-((4-methylbenzyl)oxy)acetophenone forms a diketone intermediate. Subsequent cyclization with hydrazine hydrate in ethanol under acidic conditions yields the pyrazole ring.

Reaction Conditions

  • Molar Ratio : 1:1 (diketone : hydrazine hydrate)

  • Solvent : Ethanol (anhydrous)

  • Catalyst : H₂SO₄ (2–3 drops)

  • Temperature : Reflux (78°C)

  • Time : 5–8 hours

Characterization

  • IR : C=O stretch at 1,720–1,690 cm⁻¹, NH stretch at 3,200–3,100 cm⁻¹.

  • ¹H NMR : Pyrazole proton (δ 6.45–6.50 ppm), ester methyl (δ 1.30 ppm, triplet), OCH₂Ph (δ 5.05 ppm, singlet).

Formation of Pyrazole Carbohydrazide

The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate to form 5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide.

Hydrazinolysis of the Ester Group

Procedure :

  • Dissolve ethyl pyrazole-3-carboxylate (1 mmol) in ethanol.

  • Add excess hydrazine hydrate (2–3 mmol).

  • Reflux for 4–6 hours until TLC confirms complete conversion.

Optimization Insights

  • Yield : 75–85% (dependent on hydrazine purity).

  • Side Products : Over-reaction may form hydrazide dimers; controlled stoichiometry mitigates this.

Analytical Data

  • Mass Spectrometry : [M+H]⁺ peak at m/z 326.3 (calculated for C₁₈H₁₉N₃O₃).

  • ¹H NMR : Hydrazide NH₂ protons (δ 4.60 ppm, broad), pyrazole NH (δ 13.00 ppm).

Condensation with 3-Methoxybenzaldehyde

The final step involves Schiff base formation between the carbohydrazide and 3-methoxybenzaldehyde.

Acid-Catalyzed Hydrazone Formation

Protocol :

  • Mix equimolar carbohydrazide (1 mmol) and 3-methoxybenzaldehyde (1 mmol) in ethanol.

  • Add catalytic H₂SO₄ (2 drops).

  • Reflux for 4–6 hours.

Critical Parameters

  • Solvent Choice : Ethanol maximizes solubility and minimizes side reactions.

  • Acid Catalyst : H₂SO₄ protonates the carbonyl, enhancing electrophilicity.

Yield and Purity

  • Isolated Yield : 60–70% after recrystallization from ethanol.

  • Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).

Structural Confirmation

  • IR : Imine (C=N) stretch at 1,608–1,585 cm⁻¹, absence of carbonyl at 1,720 cm⁻¹.

  • ¹H NMR : Methoxy group (δ 3.80 ppm, singlet), imine proton (δ 8.30–8.50 ppm).

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Hydrazinolysis Schiff Base Formation
Reaction Time (h)5–84–64–6
Temperature (°C)78 (reflux)78 (reflux)78 (reflux)
CatalystH₂SO₄NoneH₂SO₄
Yield (%)70–7575–8560–70
Key Side ProductsDiketone oligomersHydrazide dimersUnreacted aldehyde

Scalability and Industrial Feasibility

Kilogram-Scale Production Challenges

  • Cost of 4-((4-Methylbenzyl)Oxy)Acetophenone : Accounts for ~40% of total synthesis costs.

  • Waste Management : Ethanol recovery (80–85% efficiency) reduces environmental impact.

Alternative Catalysts

  • Green Chemistry Approaches : Zeolites or ionic liquids improve atom economy but reduce yield by 10–15% .

Chemical Reactions Analysis

Hydrazone Formation and Tautomerism

The compound's hydrazone group (-NH-N=C-) participates in tautomeric equilibria and condensation reactions. Key observations include:

  • Tautomerism : The hydrazone exists in equilibrium between keto (amide) and enol (iminol) forms, stabilized by intramolecular hydrogen bonding .

  • Condensation with Aldehydes : Reacts with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions to form bis-hydrazones. A representative reaction achieved an 82% yield using methanol/glacial acetic acid (3:1) at 80°C .

Table 1: Hydrazone Condensation Reactions

AldehydeSolvent SystemTemperatureTime (h)Yield (%)
4-MethoxybenzaldehydeMeOH/AcOH (3:1)80°C482
3-FluorobenzaldehydeEtOH/AcOH (4:1)70°C675

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole C-3 and C-5 positions undergo electrophilic substitution due to electron-withdrawing effects from adjacent carbonyl groups:

  • Halogenation : Bromination with N-bromosuccinimide (NBS) in DMF selectively substitutes the pyrazole C-4 position.

  • Alkylation : Treatment with methyl iodide in the presence of K₂CO₃ yields N-methyl derivatives, though steric hindrance from the 4-methylbenzyloxy group reduces reactivity at C-5.

Mechanistic Note : DFT studies confirm that electron density at pyrazole carbons governs regioselectivity, with C-4 being most reactive in electrophilic attacks .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to its conjugated hydrazone system:

  • With Nitrile Oxides : Forms isoxazoline derivatives under mild conditions (room temperature, THF). A 65% yield was reported using in-situ-generated nitrile oxides .

  • With Diazo Compounds : Reacts with diazomethane to generate pyrazoline adducts, though competing side reactions limit practical utility.

Oxidation and Reduction Pathways

  • Oxidation : Treatment with KMnO₄ in acidic medium cleaves the hydrazone bond, yielding 5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carboxylic acid (confirmed by IR loss of N-H stretch at 3300 cm⁻¹).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond while preserving the pyrazole ring, producing the corresponding hydrazine derivative in 89% yield .

Functional Group Transformations

Reaction TypeReagents/ConditionsProduct ModificationYield (%)Source
Ether CleavageBBr₃ (1M in DCM), 0°C → RT, 12hDemethylation of methoxy groups68
EsterificationAcCl, pyridine, reflux, 8hAcetylation of free -NH groups73
Suzuki Coupling4-Bromotoluene, Pd(PPh₃)₄, K₂CO₃Biaryl extension at C-5 position55

Stability Under Various Conditions

  • Thermal Stability : Decomposes above 240°C (DSC data) without melting .

  • pH Sensitivity : Stable in neutral conditions (pH 6–8) but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) media.

This reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive derivatives. The 4-methylbenzyloxy group enhances solubility in non-polar media, while the methoxybenzylidene moiety directs electrophilic attacks to specific ring positions . Further studies should explore its applications in catalytic asymmetric synthesis and metal-organic framework construction.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Potential
Recent studies have highlighted the potential of this compound as an anti-diabetic agent. Molecular docking studies suggest that it can effectively bind to the active site of key proteins involved in glucose metabolism, such as the 4AMJ protein, indicating its role in managing diabetes . The compound's structure allows for interactions that may inhibit undesirable enzymatic activities associated with hyperglycemia.

Anticancer Activity
N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has also been evaluated for its anticancer properties. A series of pyrazole derivatives, including this compound, were designed to target histone deacetylase 6 (HDAC6), demonstrating significant antinecroptotic activity in vitro . This suggests that the compound may play a role in cancer treatment by modulating cellular apoptosis pathways.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions of N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide with various biological targets. The compound has shown favorable binding energies, indicating its potential efficacy as a therapeutic agent.

Table 1: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Interaction Type
4AMJ-9.5Hydrogen bonds
HDAC6-8.7Hydrophobic interactions
Other TargetsVariesMixed interactions

Material Science Applications

The unique structural properties of N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide make it suitable for applications in material science, particularly in the development of corrosion inhibitors. Research indicates that pyrazole derivatives can enhance the protective qualities of coatings against corrosion, making them valuable in industrial applications .

Case Studies

Case Study 1: Antidiabetic Activity
In a study published in the Journal of Molecular Structure, researchers synthesized this compound and performed molecular docking simulations with promising results, suggesting that it could be developed into a new class of anti-diabetic drugs . The study provided detailed spectroscopic data supporting the findings.

Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of pyrazole derivatives, including this compound. The results indicated a strong inhibitory effect on cancer cell lines, with mechanisms linked to HDAC6 inhibition . This study emphasized the importance of further research into its therapeutic potential.

Mechanism of Action

The mechanism of action of N’-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Position: The position of methoxy groups (3- vs. 4-) significantly impacts solubility and crystallinity. For example, the 4-methoxy analog exhibits higher solubility in ethanol than the 3-methoxy derivative due to symmetry .
  • Heterocyclic Moieties : Pyridinyl (e.g., pyridin-3-yl) and indolyl substituents enhance π-π stacking interactions, improving stability and bioactivity .
  • Halogenation : Chlorine atoms (e.g., 2,4-Cl₂) increase molecular polarity and antimicrobial potency but reduce thermal stability .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Computational Data
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HOMO-LUMO Gap (eV)
Target Compound 1652 8.45 (s, CH=N), 3.85 (s, OCH₃) 160.5 (C=O), 55.2 (OCH₃) 4.1
4-Methoxy Analog 1648 8.40 (s, CH=N), 3.80 (s, OCH₃) 159.8 (C=O), 55.0 (OCH₃) 3.9
Pyridin-3-yl Analog 1660 8.60 (s, CH=N), 8.40–7.20 (pyridine-H) 161.2 (C=O), 149.5 (pyridine-C) 4.3
2,4-Dichloro Analog 1675 8.55 (s, CH=N), 7.50–7.30 (Ar-Cl) 162.0 (C=O), 128.5 (Cl-C) 4.5

Key Findings :

  • C=O Stretching : Electron-withdrawing groups (e.g., Cl, pyridinyl) increase the C=O stretching frequency due to reduced electron density .
Table 3: Comparative Bioactivity Profiles
Compound Antimicrobial (MIC, µg/mL) Antioxidant (IC₅₀, DPPH, µM) Anticancer (IC₅₀, MCF-7, µM)
Target Compound 12.5 (E. coli), 25 (S. aureus) 45.2 18.7
4-Methoxy Analog 25 (E. coli), 50 (S. aureus) 38.5 22.4
Pyridin-3-yl Analog 6.25 (E. coli), 12.5 (S. aureus) 52.0 15.3
2,4-Dichloro Analog 3.12 (E. coli), 6.25 (S. aureus) 60.8 12.9

Activity Trends :

  • Antimicrobial Potency : Chlorinated derivatives show superior activity due to enhanced membrane permeability .
  • Antioxidant Capacity : Methoxy groups improve radical scavenging via electron donation, with 4-OCH₃ > 3-OCH₃ .
  • Anticancer Activity : Pyridinyl and indolyl analogs exhibit stronger cytotoxicity, likely via kinase inhibition .

Biological Activity

N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The molecular formula of N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is C23H22N2O3C_{23}H_{22}N_{2}O_{3} with a molecular weight of 374.443 g/mol. The compound can be synthesized through a multi-step reaction involving hydrazine derivatives and appropriate aldehydes, typically under acidic conditions to facilitate the formation of the hydrazone intermediate .

1. Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds can inhibit tumor cell proliferation effectively. In particular, compounds similar to N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

2. Anti-inflammatory Properties

N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has also been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at specific concentrations, showcasing its therapeutic potential in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been widely documented. N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro tests indicate that it exhibits significant antibacterial activity comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

The mechanism by which N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX and various kinases.
  • Modulation of Cytokine Production : By affecting signaling pathways related to cytokine production, this compound can reduce inflammatory responses.
  • Induction of Apoptosis : Similar compounds have been found to induce apoptosis in cancer cells through the activation of intrinsic pathways .

Case Studies and Research Findings

A summary of relevant studies on pyrazole derivatives is presented in the table below:

Study ReferenceBiological ActivityFindings
AntitumorIC50 values around 0.08 µM against MCF-7 cells
Anti-inflammatoryUp to 85% inhibition of TNF-α at 10 µM
AntimicrobialEffective against E. coli and Staphylococcus aureus with MIC values comparable to standard antibiotics

Q & A

Q. Characterization Methods :

  • Spectroscopy : IR (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ ~3.8 ppm, aromatic protons in the range δ 6.5–8.0 ppm) .
  • X-ray Diffraction : Single-crystal analysis confirms molecular geometry and hydrogen bonding patterns (e.g., N–H⋯O interactions) .

Basic: Which spectroscopic techniques are critical for validating the hydrazone linkage?

Q. Answer :

  • IR Spectroscopy : Detect the carbonyl (C=O) stretch (~1650 cm⁻¹) and hydrazone N-H bending (~1550 cm⁻¹) .
  • ¹H NMR : Identify the imine proton (N=CH) resonance at δ ~8.3–8.5 ppm .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Advanced: How can DFT calculations resolve discrepancies in experimental NMR chemical shifts?

Answer :
Discrepancies between observed and predicted shifts arise from solvent effects or conformational flexibility. Methodological steps include:

  • Geometry Optimization : Use the B3LYP/6-311G(d,p) basis set to minimize energy .
  • Solvent Modeling : Apply the Polarizable Continuum Model (PCM) for methanol or DMSO .
  • NBO Analysis : Identify hyperconjugative interactions (e.g., σ→π* or lone pair→σ*) that influence shifts .
    Example: In a related hydrazone derivative, DFT-predicted δ 8.4 ppm for the imine proton matched experimental data within 0.1 ppm .

Advanced: What strategies optimize crystallographic data refinement for this compound?

Q. Answer :

  • Software : Use SHELXL for refinement, leveraging its robust handling of twinned or high-disorder data .
  • Key Parameters :
    • Apply TWIN and BASF commands for twinned crystals.
    • Refine anisotropic displacement parameters for non-H atoms.
    • Validate using R-factor convergence (<5%) and Δ/σ(max) <0.01 .
  • Validation Tools : Check PLATON for missed symmetry or solvent-accessible voids .

Advanced: How to analyze molecular packing and intermolecular interactions via Hirshfeld surfaces?

Q. Answer :

  • Software : CrystalExplorer or Mercury to generate Hirshfeld surfaces.
  • Metrics :
    • dₙᵢ : Distance from surface to nearest internal atom.
    • dₑ : Distance to external atom.
    • Fingerprint Plots : Quantify H-bonding (sharp spikes at dₑ + dᵢ ≈ 2.2–2.5 Å) and π-π interactions (broad regions) .
      Example: In a derivative, 12% of the surface area corresponded to C–H⋯O interactions .

Advanced: How to design molecular docking studies to predict biological activity?

Q. Answer :

  • Target Selection : Prioritize enzymes with known pyrazole/hydrazone interactions (e.g., carbonic anhydrase, COX-2) .
  • Protocol :
    • Prepare ligand: Optimize geometry at B3LYP/6-31G(d) level.
    • Dock using AutoDock Vina or GOLD with a 15 Å grid box centered on the active site.
    • Validate with re-docking (RMSD <2.0 Å) .
      Example: A related compound showed a docking score of −9.2 kcal/mol against carbonic anhydrase IX .

Advanced: How to address contradictions in antibacterial activity data across studies?

Answer :
Contradictions may arise from assay conditions (e.g., bacterial strain, concentration). Mitigation steps:

  • Standardization : Use CLSI/MIC guidelines with E. coli (ATCC 25922) and S. aureus (ATCC 29213) .
  • Control Compounds : Include ciprofloxacin (1 µg/mL) as a positive control .
  • Statistical Analysis : Apply ANOVA to compare replicates (p<0.05 significance) .

Advanced: What computational methods predict electronic properties relevant to photochemical applications?

Q. Answer :

  • HOMO-LUMO Analysis : Calculate at CAM-B3LYP/6-311++G(d,p) to estimate bandgap (e.g., ΔE ~4.5 eV for a derivative) .
  • MEP Maps : Identify electrophilic regions (negative potentials) near the methoxy group .
  • TD-DFT : Simulate UV-Vis spectra (λmax ~350 nm) in ethanol using 50 excited states .

Basic: How is the purity of the compound confirmed post-synthesis?

Q. Answer :

  • HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) with UV detection at 254 nm. Purity >95% is acceptable .
  • Elemental Analysis : Match calculated and observed C, H, N values within ±0.4% .

Advanced: How to investigate tautomerism in the pyrazole-hydrazone system?

Q. Answer :

  • Variable-Temperature NMR : Monitor chemical shifts between 25–100°C to detect keto-enol equilibria .
  • DFT Energy Comparison : Calculate relative stabilities of tautomers (e.g., enol form may be ~2 kcal/mol more stable) .
  • X-ray at Low Temperature : Resolve tautomeric forms (e.g., 150 K data) .

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